molecular formula C11H11NO2 B13078100 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid

4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid

Cat. No.: B13078100
M. Wt: 189.21 g/mol
InChI Key: WUEJECFGHALNDO-UHFFFAOYSA-N
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Description

4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid is an organic compound that features a benzoic acid core with a methyl(prop-2-yn-1-yl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl(prop-2-yn-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound has a similar structure but with a prop-2-yn-1-yloxy substituent instead of a methyl(prop-2-yn-1-yl)amino group.

    (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Another structurally related compound with different functional groups.

Uniqueness

4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-[methyl(prop-2-ynyl)amino]benzoic acid

InChI

InChI=1S/C11H11NO2/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14/h1,4-7H,8H2,2H3,(H,13,14)

InChI Key

WUEJECFGHALNDO-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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